molecular formula C22H17NO2 B12899608 4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol CAS No. 656234-03-6

4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol

Cat. No.: B12899608
CAS No.: 656234-03-6
M. Wt: 327.4 g/mol
InChI Key: SVWCTRMNYHZZSB-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol is an organic compound that features a biphenyl group attached to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Isoquinoline Formation: The isoquinoline moiety can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Final Coupling: The biphenyl intermediate is then coupled with the isoquinoline derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol is unique due to its combination of a biphenyl group and an isoquinoline moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

656234-03-6

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

1-methoxy-4-(3-phenylphenyl)isoquinolin-5-ol

InChI

InChI=1S/C22H17NO2/c1-25-22-18-11-6-12-20(24)21(18)19(14-23-22)17-10-5-9-16(13-17)15-7-3-2-4-8-15/h2-14,24H,1H3

InChI Key

SVWCTRMNYHZZSB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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